molecular formula C6H3F4NO B1395776 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one CAS No. 1227594-89-9

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B1395776
CAS No.: 1227594-89-9
M. Wt: 181.09 g/mol
InChI Key: CUVQCPUTFJFSFU-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one is a fluorinated pyridine derivative with the molecular formula C6H3F4NO

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms enhance its binding affinity and specificity towards certain biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, facilitated by the fluorine atoms and the trifluoromethyl group .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it has been found to inhibit the activity of certain kinases by occupying their ATP-binding sites. This inhibition leads to downstream effects on cellular signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its biochemical targets .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable pyridine precursor is treated with a fluorinating agent under controlled conditions. For example, the reaction of 3-chloro-4-(trifluoromethyl)pyridine with potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics make it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVQCPUTFJFSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700741
Record name 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227594-89-9
Record name 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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